N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide
Description
Introduction
Background on Triazole-Sulfonamide Hybrid Compounds
Triazole-sulfonamide hybrids constitute a growing class of bioactive molecules that leverage synergies between two privileged medicinal chemistry scaffolds. The 1,2,3-triazole ring, renowned for its metabolic stability and hydrogen-bonding capacity, enhances target engagement when paired with sulfonamides—a group historically associated with enzyme inhibition through zinc-binding or hydrophobic interactions. For instance, sulfonamide-triazole hybrids have demonstrated nanomolar cytotoxicity against breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cell lines by dual inhibition of VEGFR-2 and carbonic anhydrase isoforms IX/XII. The incorporation of azetidine, a four-membered nitrogen heterocycle, introduces conformational constraints that improve pharmacokinetic properties by reducing rotatable bonds and polar surface area. This tripartite molecular architecture enables simultaneous modulation of multiple oncogenic pathways, as evidenced by recent derivatives inducing apoptosis via Bax/Bcl-2 protein regulation.
Table 1: Key Pharmacological Attributes of Triazole-Sulfonamide Hybrid Components
Historical Development of Triazole-Based Medicinal Chemistry
The therapeutic potential of 1,2,3-triazoles was first recognized in the 1960s with antifungal agents like fluconazole. However, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry in the 2000s revolutionized triazole incorporation into drug candidates. Early hybrids focused on antimicrobial applications, but recent decades have seen a shift toward oncology, driven by triazoles’ ability to mimic peptide bonds and disrupt protein-protein interactions. Parallel developments in sulfonamide chemistry—notably the FDA approval of SLC-0111 (ureido benzenesulfonamide) for solid tumors—highlighted their antimetabolite potential. The integration of azetidine, a strained four-membered ring, emerged more recently through innovations in strain-release reagents and sulfonyl fluoride chemistry. For example, Baran’s azabicyclo[1.1.0]butane reagents enabled late-stage azetidinylation, while Aggarwal’s work demonstrated their utility in fragment-based drug design.
Significance of the Azetidine-Triazole-Sulfonamide Scaffold in Drug Discovery
The convergence of azetidine, triazole, and sulfonamide motifs addresses three critical challenges in modern drug discovery:
- Target Selectivity : The sulfonamide moiety’s affinity for carbonic anhydrase isoforms overexpressed in hypoxic tumors (e.g., hCA IX) combines with triazole’s kinase inhibitory potential.
- Synthetic Flexibility : Azetidine sulfonyl fluorides (ASFs) permit modular functionalization via defluorosulfonylation, enabling rapid diversification of the N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl) core.
- ADME Optimization : Azetidine’s reduced ring size lowers lipophilicity (clogP ≈ 1.2 vs. 2.5 for piperidine analogs) while maintaining metabolic stability through constrained rotation.
Recent studies show that such hybrids exhibit IC~50~ values ≤1 μM against VEGFR-2—a key angiogenesis regulator—while maintaining >100-fold selectivity over off-target kinases. Molecular docking simulations further suggest that the triazole-azetidine linker occupies hydrophobic pockets adjacent to catalytic sites, enhancing binding affinity.
Research Objectives and Methodological Framework
Current investigations into N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide prioritize three objectives:
- Synthetic Optimization : Employing ASF intermediates to systematically vary substituents at the azetidine 3-position and benzenesulfonamide para-methyl group.
- Biological Profiling : Evaluating cytotoxicity across NCI-60 cell lines and enzymatic inhibition against hCA IX/XII, VEGFR-2, and Bcl-2 family proteins.
- Mechanistic Elucidation : Using fluorescence polarization assays and caspase-3/7 activation studies to delineate apoptosis induction pathways.
Methodologies draw heavily from click chemistry for triazole formation, defluorosulfonylation for azetidine coupling, and molecular dynamic simulations for binding mode prediction. Preliminary data indicate that replacing the para-methyl group with electron-withdrawing substituents (e.g., -CF~3~) enhances hCA IX inhibition by 40%, though at the cost of aqueous solubility.
Table 2: Preliminary Biological Data for Lead Analogues
| Compound Variant | A-549 IC~50~ (μM) | hCA IX Inhibition (%) | VEGFR-2 IC~50~ (nM) |
|---|---|---|---|
| Parent (para-methyl) | 0.89 ± 0.12 | 78 ± 4 | 12.3 ± 1.1 |
| 3-CF~3~ benzenesulfonamide | 0.67 ± 0.09 | 92 ± 3 | 9.8 ± 0.8 |
| Azetidine-NH~2~ | 1.45 ± 0.21 | 65 ± 5 | 18.9 ± 1.6 |
Properties
IUPAC Name |
3-methyl-N-[4-[3-(triazol-1-yl)azetidine-1-carbonyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-14-3-2-4-18(11-14)28(26,27)21-16-7-5-15(6-8-16)19(25)23-12-17(13-23)24-10-9-20-22-24/h2-11,17,21H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVQGZCSSZEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is a compound that incorporates a triazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure consisting of a sulfonamide group, a triazole ring, and an azetidine moiety. The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for forming triazoles. This synthesis method allows for the introduction of various substituents that can modulate biological activity.
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole ring have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation. A study highlighted that certain triazole-containing compounds had IC50 values ranging from 0.8 to 27.08 μM against various cancer cell lines, including A549 lung cancer cells .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4a | A549 | 2.97 | Apoptosis induction |
| 4b | A549 | 4.78 | Cell cycle arrest |
| CAI | NSCLC | 49.07 | Inhibition of NANOG |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can exhibit antibacterial and antifungal activities. For example, certain derivatives have been effective against resistant strains of bacteria and fungi due to their ability to disrupt cellular processes .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| Compound C | C. albicans | 8 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit key enzymes involved in metabolic pathways in cancer cells.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger programmed cell death in malignant cells through various pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to halt cell cycle progression at specific phases, thereby preventing tumor growth.
Case Studies
Recent investigations into similar triazole-containing compounds have provided insights into their therapeutic potential:
- Study on Lung Cancer : A series of triazole derivatives were evaluated for their effects on A549 lung cancer cells. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Another study examined the efficacy of triazole derivatives against multi-drug resistant bacterial strains, demonstrating promising results that could lead to new treatments for infections caused by resistant pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and synthetic features of the target compound with analogs from the evidence:
Key Observations:
- Triazole Substitution: The target compound’s 1,4-disubstituted triazole (indicated by the 1H-1,2,3-triazol-1-yl group) contrasts with 1,5-disubstituted triazoles formed via non-catalyzed cycloadditions. CuAAC ensures regioselectivity, as seen in Compound 2f .
- Azetidine vs. Larger Rings: The azetidine core confers rigidity and compactness, unlike the six-membered quinoline-dione in 3Ae or the pyrazolo-pyrimidine in Example 53 . Smaller rings may improve solubility and reduce steric hindrance.
Physicochemical and Pharmacokinetic Considerations
- Rigidity and Bioavailability: The azetidine’s strain and compactness may enhance metabolic stability compared to the flexible dibenzylamino group in Compound 2f or the bulky chromen system in Example 53 .
Research Findings and Implications
- Click Chemistry Utility : The prevalence of CuAAC in synthesizing triazole-containing compounds (e.g., Compound 2f ) underscores its reliability for constructing the target molecule’s core.
- Structural Uniqueness: The combination of azetidine, triazole, and sulfonamide is novel compared to analogs like 3Ae (quinoline-dione) or Example 53 (pyrazolo-pyrimidine) . This unique architecture may offer advantages in target binding and pharmacokinetics.
- Knowledge Gaps: Direct data on the target compound’s biological activity, solubility, or stability is absent in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
